molecular formula C7H7ClN4 B3167634 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine CAS No. 923282-50-2

7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine

Cat. No. B3167634
CAS RN: 923282-50-2
M. Wt: 182.61 g/mol
InChI Key: INORHSYHKNNLFD-UHFFFAOYSA-N
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Description

7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known to be potent protein kinase inhibitors with promising antitumor activity . They have been identified as potential leads for targeting various proteins such as PAK1 and EGFR .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves various chemical reactions . For instance, a mixture of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and aniline in absolute ethanol was heated under reflux for 6 hours . Another method involved the use of a one-pot two-step procedure for the synthesis of a set of pyrazolo pyrimidine prodrugs .

Scientific Research Applications

Chemical Synthesis and Pharmacological Potential

7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine serves as a key intermediate in the synthesis of diverse pharmacologically active compounds. A notable application involves its role in the preparation of novel pyrazolo[3,4-d]pyrimidines with potential pharmacological properties. Ogurtsov and Rakitin (2021) developed a rational and short synthesis pathway starting from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, leading to various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, indicative of its versatility in drug discovery (Ogurtsov & Rakitin, 2021).

Anticancer and Antimicrobial Properties

Further extending its utility, the compound has been explored as a precursor in the synthesis of pyrazolo[4,3-d]pyrimidine derivatives showing promising anticancer and antimicrobial activities. For instance, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of novel pyrazole derivatives, including 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one, demonstrating significant anticancer activity, surpassing the reference drug doxorubicin in certain assays, as well as exhibiting good antimicrobial efficacy (Hafez, El-Gazzar, & Al-Hussain, 2016). This highlights the compound's potential as a scaffold for developing new therapeutics.

Synthetic Flexibility for Drug Design

The synthetic flexibility of this compound enables the design and synthesis of a wide range of derivatives, further emphasized by Rahmouni et al. (2016), who developed a novel series of pyrazolopyrimidines with both anticancer and anti-5-lipoxygenase activities. Their work demonstrates the compound's adaptability in generating targeted molecular frameworks for addressing specific biological targets (Rahmouni et al., 2016).

Biochemical Analysis

Biochemical Properties

7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine has been found to interact with various enzymes and proteins. It has been identified as a novel inhibitor of CDK2, a cyclin-dependent kinase . The compound’s interaction with this enzyme is significant, as CDK2 inhibition is a promising target for cancer treatment .

Cellular Effects

In cellular processes, this compound has shown to have a significant impact. It has been observed to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . The compound influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Molecular docking simulation of the compound confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are significant. The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro studies .

properties

IUPAC Name

7-chloro-1-ethylpyrazolo[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-2-12-6-5(3-11-12)9-4-10-7(6)8/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INORHSYHKNNLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40854322
Record name 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40854322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

923282-50-2
Record name 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40854322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol (2.91 g) and POCl3 (30 mL) was stirred at 100° C. overnight. The mixture was concentrated under reduced pressure. The residue was neutralized with saturated NaHCO3 aqueous solution and extracted with AcOEt. The organic layer was dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (AcOEt/hexane) to give the title compound (2.14 g).
Quantity
2.91 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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